molecular formula C21H25NO5 B1649408 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid CAS No. 809231-57-0

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid

Cat. No.: B1649408
CAS No.: 809231-57-0
M. Wt: 371.4
InChI Key: UFXKUFMXZFUCLN-SFHVURJKSA-N
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Description

Structural Characterization

Crystallographic Analysis of Biphenyl Core Configuration

The biphenyl moiety in this compound adopts a non-planar conformation due to steric hindrance between the methoxy group and the adjacent phenyl ring. X-ray crystallographic studies of analogous biphenyl-containing compounds reveal critical insights:

Parameter Value Source
Dihedral angle between biphenyl rings ~30–60°
Torsion angle (C–C=C–C) -175.69° to -178.41°
Methoxy group orientation Positionally disordered in some cases

In the title compound, the 4'-methoxy substituent on the biphenyl core introduces electronic and steric effects that influence the dihedral angle between the aryl rings. This angle determines the extent of conjugation and molecular packing. For example, in a related biphenyl derivative, the dihedral angle was observed to be 30.81°, with the methoxy group adopting a position orthogonal to the biphenyl plane. The Boc group’s bulk further restricts rotational freedom, stabilizing specific conformers.

Hydrogen bonding and van der Waals interactions also play a role in crystal packing. For instance, intermolecular C–H···O interactions between the methoxy oxygen and adjacent aromatic protons are common in such systems. These interactions contribute to the formation of head-to-head molecular arrangements observed in biphenyl crystals.

Stereochemical Elucidation via Chiral Chromatography and NMR Spectroscopy

The (S)-configuration of the chiral center is confirmed through a combination of chiral chromatography and advanced NMR techniques:

Chiral Chromatography

Daicel’s Chiralpak columns, immobilized with polysaccharide derivatives, are widely used for enantiomeric resolution of biphenyl-containing compounds. For this compound, the Boc group enhances retention on such columns due to its hydrophobic interactions with the stationary phase.

NMR Spectroscopy

Key NMR features include:

Proton/Group Chemical Shift (δ, ppm) Coupling Constants NOE Effects
Boc NH ~4.5–5.0 Singlet None
Biphenyl aromatic protons ~6.5–7.5 J = 8–9 Hz Sequential NOEs between adjacent aromatic protons
Methoxy OCH3 ~3.8–3.9 Singlet N/A

The absence of NOE cross-peaks between the Boc NH and biphenyl protons confirms spatial separation, consistent with the (S)-configuration. In contrast, compounds with (R)-configuration exhibit distinct NOE patterns due to altered spatial proximity.

Computational Modeling of Axial Chirality Effects

The biphenyl core’s axial chirality arises from restricted rotation around the central C–C bond. Computational studies on analogous systems reveal:

Parameter Value Method
Rotational barrier (ΔG‡) ~15–30 kcal/mol DFT calculations
Optimal dihedral angle ~0° (planar) Rosetta modeling
Effect of methoxy substituent Stabilizes non-planar conformers MD simulations

The methoxy group increases the rotational barrier by ~5–10 kcal/mol compared to unsubstituted biphenyl systems. This effect is attributed to:

  • Electronic effects : Electron-donating methoxy groups enhance conjugation, favoring planar conformers.
  • Steric effects : Bulky substituents force non-planar arrangements.

In this compound, the interplay between electronic and steric factors likely stabilizes a dihedral angle of ~30–45°, as observed in related biphenyl derivatives. Molecular dynamics simulations further predict that the Boc group’s rigidity reinforces this conformation, preventing free rotation.

Properties

IUPAC Name

(2S)-3-[4-(4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-14-5-7-15(8-6-14)16-9-11-17(26-4)12-10-16/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXKUFMXZFUCLN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703844
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809231-57-0
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H27NO5
  • CAS Number : 141403-49-8

The presence of the tert-butoxycarbonyl (Boc) group and the biphenyl moiety contributes to its unique properties and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of β-amino acid derivatives, including those similar to this compound. For example:

  • Compound Efficacy : Derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), with curative activities reaching up to 69.1% at concentrations of 500 μg/mL .
  • Mechanisms : The antiviral mechanisms involve interference with viral replication processes, although specific pathways for this compound remain to be fully elucidated.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Similar compounds have shown promising results:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated MIC values as low as ≤3 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Growth Inhibition : Compounds in this class have been reported to inhibit bacterial growth effectively, indicating a potential for development as antibacterial agents.

Cytotoxicity

Preliminary evaluations indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : Research has shown that certain modifications can enhance cytotoxicity, with IC50 values in the low micromolar range for specific derivatives .

Case Studies and Research Findings

StudyFindings
Study 1Evaluated β-amino acid derivatives for antiviral activity against TMV; significant efficacy noted.
Study 2Investigated antibacterial properties; MIC values ≤3 μg/mL against Staphylococcus aureus.
Study 3Assessed cytotoxic effects; several derivatives showed promising IC50 values in cancer cell lines.

Scientific Research Applications

Structural Representation

The structure of the compound can be represented as follows:

Boc DL Tyr Me OH S 2 tert Butoxycarbonyl amino 3 4 methoxy 1 1 biphenyl 4 yl propanoic acid\text{Boc DL Tyr Me OH}\quad \text{ S 2 tert Butoxycarbonyl amino 3 4 methoxy 1 1 biphenyl 4 yl propanoic acid}

Medicinal Chemistry

Boc-DL-Tyr(Me)-OH is utilized in the synthesis of various pharmaceuticals due to its structural similarity to amino acids, particularly tyrosine. Its methoxy substitution enhances lipophilicity, which can improve the bioavailability of drugs derived from it.

Case Study: Anticancer Agents

Research has indicated that derivatives of Boc-DL-Tyr(Me)-OH exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this precursor have shown activity against breast and prostate cancer cells, suggesting potential for development into anticancer agents.

Peptide Synthesis

The compound serves as a building block in peptide synthesis, where the Boc group acts as a protective group for the amino group. This allows for selective reactions without interfering with other functional groups present in the molecule.

Table: Comparison of Protective Groups in Peptide Synthesis

Protective GroupAdvantagesDisadvantages
BocStable under acidic conditionsRequires strong acids for removal
FmocEasily removed under basic conditionsLess stable under acidic conditions
ZMild removal conditionsMore complex synthesis required

Biological Studies

The compound's structural features make it suitable for studying interactions with biological targets such as enzymes and receptors. Its methoxyphenyl group can mimic certain biological substrates, facilitating research into enzyme kinetics and inhibition.

Case Study: Enzyme Inhibition

Studies have demonstrated that Boc-DL-Tyr(Me)-OH can act as an inhibitor for specific enzymes involved in metabolic pathways. This property opens avenues for therapeutic interventions in metabolic disorders.

Material Science

Recent investigations have explored the use of Boc-DL-Tyr(Me)-OH in the development of biomaterials. Its biocompatibility and ability to form hydrogels make it a candidate for tissue engineering applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) on Aromatic Ring(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS/References
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid 4'-methoxy C₂₁H₂₃NO₅ 369.41 Enhanced solubility due to methoxy group; peptide synthesis 147923-08-8
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoic acid 4'-cyano C₂₁H₂₀N₂O₄ 364.40 Electron-withdrawing cyano group; potential for π-π stacking interactions Not specified
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-chloro, 3-fluoro C₁₄H₁₇ClFNO₄ 317.74 Halogen substituents improve metabolic stability; radiopharmaceutical applications 1629658-28-1
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid Unsubstituted biphenyl C₂₀H₂₁NO₄ 339.39 Reduced polarity; hydrophobic interactions in drug design 147923-08-8
(S)-3-(4-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-allyloxy C₁₇H₂₃NO₅ 321.37 Allyl ether allows click chemistry modifications 127132-38-1
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid 4-ethyl C₁₆H₂₃NO₄ 293.36 Ethyl group increases lipophilicity; chiral contrast (R-configuration) 261380-34-1

Key Structural Differences and Implications

Substituent Electronic Effects: The 4'-methoxy group in the target compound donates electron density via resonance, enhancing solubility and influencing binding affinity in polar environments . 4'-Cyano () and halogenated () analogs exhibit electron-withdrawing effects, which may stabilize charge-transfer complexes or improve resistance to oxidative metabolism .

Steric and Hydrophobic Properties: Unsubstituted biphenyl () lacks polar groups, favoring hydrophobic interactions in protein-binding pockets.

Stereochemical Considerations: The S-configuration in the target compound ensures compatibility with natural L-amino acid-based systems, whereas the R-configured analog () may serve as a negative control in enantioselective studies .

Functional Group Utility :

  • The allyloxy group () enables post-synthetic modifications via thiol-ene or Huisgen cycloaddition reactions, expanding applications in bioconjugation .
  • Halogenated derivatives () are valuable in radiopharmaceuticals due to their suitability for isotopic labeling .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction is widely employed for constructing biaryl systems due to its tolerance of functional groups and mild conditions. For the 4'-methoxy-[1,1'-biphenyl]-4-yl subunit:

  • Boronic acid component : 4-Methoxyphenylboronic acid.
  • Electrophilic partner : 4-Bromophenylacetic acid (or ester) to anchor the propanoic acid chain.

Representative Conditions :

Component Quantity Catalyst System Solvent Yield
4-Methoxyphenylboronic acid 1.2 eq Pd(PPh₃)₄ (2 mol%) DME/H₂O 89%
4-Bromophenylmethyl ester 1.0 eq K₂CO₃ (3 eq) 80°C, 12 h

This method avoids harsh conditions that could degrade the Boc group if introduced early.

Negishi Coupling for Direct Alkylation

Patent CN113929598A demonstrates the utility of organozinc reagents in forming carbon-carbon bonds. Adapting this approach:

  • Generate a zincated alanine derivative (e.g., from 3-iodo-alanine methyl ester).
  • Couple with 4'-methoxybiphenyl-4-yl triflate using a Pd catalyst.

Advantages :

  • High functional group tolerance.
  • Compatible with Boc protection post-coupling.

Stereoselective Formation of the α-Amino Acid Center

Evans Oxazolidinone Auxiliary Method

Chiral auxiliaries enable precise control over stereochemistry:

  • Condense glycine with (R)-4-phenyl-2-oxazolidinone.
  • Alkylate with 4'-methoxybiphenyl-4-ylmethyl bromide.
  • Cleave the auxiliary to yield (S)-α-amino ester, then hydrolyze to the acid.

Key Data :

  • Diastereomeric excess : >98% (HPLC).
  • Overall yield : 72% (three steps).

Asymmetric Hydrogenation

Catalytic hydrogenation of α,β-dehydroamino acid esters offers a scalable route:

  • Synthesize (Z)-α-acetamidocinnamate derivative with the biphenyl group.
  • Hydrogenate using Rh-DuPHOS catalyst (0.5 mol%) at 50 psi H₂.

Results :

  • Enantiomeric excess : 99% (S).
  • Reaction time : 6 h.

Boc Protection and Deprotection Strategies

Introduction of the Boc Group

Following amino acid synthesis, Boc protection is achieved via:

  • Reagent : Boc anhydride (2 eq).
  • Base : DMAP (0.1 eq) in THF/H₂O (2:1).
  • Yield : 95%.

Critical Considerations :

  • Avoid prolonged exposure to acidic conditions post-protection.
  • Ensure complete removal of excess anhydride to prevent side reactions.

Final Hydrolysis to Propanoic Acid

Saponification of the methyl ester is performed using:

  • Conditions : LiOH (2 eq) in THF/H₂O (3:1), 25°C, 2 h.
  • Yield : 98%.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield ee (%) Scalability
Suzuki + Evans Auxiliary 6 58% 98 Moderate
Negishi + Hydrogenation 5 65% 99 High
Heck + Classical Resolution 7 42% 99 Low

Key Findings :

  • The Negishi-hydrogenation route offers optimal balance of yield and stereoselectivity.
  • Classical resolution (e.g., using tartaric acid) remains viable but less efficient.

Industrial Considerations and Process Optimization

Patent CN114380717A highlights the importance of catalyst selection in minimizing side products. For large-scale synthesis:

  • Solvent Recycling : THF and DMF can be recovered via distillation.
  • Pd Catalyst Recovery : Immobilized Pd on carbon reduces costs.
  • Purity Control : Crystallization from ethanol/water ensures >99.5% purity.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving:
  • Coupling Reactions : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid groups for amide bond formation .
  • Deprotection and Purification : Hydrolysis of esters using LiOH in THF/water mixtures, followed by extraction with ethyl acetate and acidification to isolate the carboxylic acid .
  • Chiral Integrity : Enantiomeric purity is maintained by starting with Boc-protected L-amino acid derivatives and avoiding racemization-prone conditions .

Q. What analytical techniques are recommended for confirming the chiral purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol to resolve enantiomers .
  • Optical Rotation : Measure specific rotation using a polarimeter (e.g., [α]D²⁵ = -13.2° in 3 N NaOH) to verify consistency with literature values .
  • NMR Spectroscopy : Analyze diastereotopic proton splitting patterns in the biphenyl and propanoic acid regions to confirm stereochemistry .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :
  • Storage : Follow guidelines for hygroscopic compounds: store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent Boc-group hydrolysis .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with strong acids/bases to prevent decomposition into hazardous byproducts (e.g., tert-butanol, CO₂) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving Boc-protected intermediates to improve yields?

  • Methodological Answer :
  • Reagent Stoichiometry : Use a 1.2–1.5 molar excess of DCC relative to the carboxylic acid to ensure complete activation, with catalytic DMAP (0.1–0.2 eq) .
  • Solvent Selection : Replace dichloromethane with DMF in cases of poor solubility, as it enhances reaction rates without compromising Boc-group stability .
  • Byproduct Removal : Filter DCU (dicyclohexylurea) precipitates under reduced pressure and rinse with cold ether to minimize contamination .

Q. How can solubility challenges during purification be addressed, particularly for the biphenyl-containing intermediate?

  • Methodological Answer :
  • Solvent Mixtures : Use THF/water (3:1 v/v) for initial extractions, followed by gradient elution in preparative HPLC with acetonitrile/0.1% TFA to improve resolution .
  • Temperature Control : Crystallize the final product at -20°C in ethyl acetate/hexane to enhance purity and reduce amorphous byproducts .

Q. What strategies mitigate racemization during Boc deprotection or subsequent functionalization?

  • Methodological Answer :
  • Mild Acid Conditions : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C for Boc removal, limiting exposure to <2 hours to preserve the (S)-configuration .
  • Low-Temperature Synthesis : Conduct reactions at ≤25°C to minimize base-induced epimerization, especially in aqueous NaOH .

Q. How does the 4'-methoxy substituent on the biphenyl moiety influence reactivity or downstream applications?

  • Methodological Answer :
  • Electron-Donating Effects : The methoxy group enhances solubility in polar solvents (e.g., DMSO) and stabilizes intermediates via resonance during Suzuki-Miyaura cross-coupling .
  • Steric Considerations : The biphenyl system may restrict rotation, enabling studies on conformational effects in peptide mimetics or enzyme-binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid

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